molecular formula C5H11ClO2Pb B13771670 [(Chloroacetyl)oxy](trimethyl)plumbane CAS No. 65269-84-3

[(Chloroacetyl)oxy](trimethyl)plumbane

Cat. No.: B13771670
CAS No.: 65269-84-3
M. Wt: 346 g/mol
InChI Key: TUIXDMVCIZNCIB-UHFFFAOYSA-M
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Description

(Chloroacetyl)oxyplumbane is an organolead compound with the molecular formula C₅H₉ClO₂Pb, featuring a central lead atom bonded to three methyl groups and a chloroacetoxy (ClCH₂COO⁻) substituent. Its synthesis typically involves the reaction of trimethyllead chloride with chloroacetyl chloride under controlled conditions . The chloroacetyl group enhances its reactivity, enabling participation in nucleophilic substitutions and cross-coupling reactions.

Properties

CAS No.

65269-84-3

Molecular Formula

C5H11ClO2Pb

Molecular Weight

346 g/mol

IUPAC Name

trimethylplumbyl 2-chloroacetate

InChI

InChI=1S/C2H3ClO2.3CH3.Pb/c3-1-2(4)5;;;;/h1H2,(H,4,5);3*1H3;/q;;;;+1/p-1

InChI Key

TUIXDMVCIZNCIB-UHFFFAOYSA-M

Canonical SMILES

C[Pb](C)(C)OC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Chloroacetyl)oxyplumbane typically involves the reaction of trimethylplumbane with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3)3Pb+ClCH2COCl(CH3)3PbOCOCH2Cl\text{(CH}_3)_3\text{Pb} + \text{ClCH}_2\text{COCl} \rightarrow \text{(CH}_3)_3\text{PbOCOCH}_2\text{Cl} (CH3​)3​Pb+ClCH2​COCl→(CH3​)3​PbOCOCH2​Cl

The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of (Chloroacetyl)oxyplumbane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the toxic nature of lead compounds.

Chemical Reactions Analysis

Types of Reactions

(Chloroacetyl)oxyplumbane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The lead center can undergo oxidation and reduction reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of lead hydroxide and chloroacetic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride are used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Lead(IV) compounds can be formed upon oxidation.

    Hydrolysis Products: Lead hydroxide and chloroacetic acid are the primary products of hydrolysis.

Scientific Research Applications

(Chloroacetyl)oxyplumbane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.

    Biology: Research is being conducted on its potential use in biological assays and as a probe for studying lead toxicity.

    Medicine: There is interest in its potential use in radiopharmaceuticals for imaging and therapy.

    Industry: It is used in the production of specialized materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (Chloroacetyl)oxyplumbane involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. The lead center can also interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Trimethyl(trifluoromethyl)plumbane (C₄H₉F₃Pb)

  • Structure : Contains a trifluoromethyl (CF₃) group instead of chloroacetoxy.
  • Synthesis : Prepared via transmetallation between trimethyllead chloride and trifluoromethyl lithium .
  • Spectroscopy : ¹⁹F NMR resonance at δ −62 ppm, distinct from (CF₃)₄Pb (δ −58 ppm) due to electron density differences at lead .
  • Applications : Explored in pharmaceuticals, catalysis, and materials. The CF₃ group improves thermal stability compared to chloroacetyl derivatives .
  • Toxicity : High lead content raises environmental concerns, though fluorinated groups may reduce bioaccumulation .

Triphenyllead Chloride (C₁₈H₁₅ClPb)

  • Structure : Triphenyllead group with a chloride substituent.
  • Reactivity : Interacts with biological membranes, disrupting cellular functions .
  • Applications: Used in toxicity studies; exhibits immunotoxic effects akin to triphenyltin compounds .
  • Comparison : Less reactive in organic synthesis than (Chloroacetyl)oxyplumbane due to steric hindrance from phenyl groups .

tert-Butyltrimethylplumbane (C₇H₁₈Pb)

  • Structure : Features a tert-butyl group (C(CH₃)₃) instead of chloroacetoxy.
  • Synthesis : Derived from alkylation of trimethyllead precursors .
  • Stability : The bulky tert-butyl group enhances thermal stability but reduces reactivity in cross-coupling reactions compared to chloroacetyl derivatives .
  • Applications: Primarily a reagent in organometallic chemistry .

Bromo(triphenyl)plumbane (C₁₈H₁₅BrPb)

  • Structure : Triphenyllead group with a bromine substituent.
  • Synthesis : Produced via reaction of triphenylplumbyl lithium with bromine .
  • Reactivity : Used in aryl-aryl bond formation; bromine offers a better leaving group than chloroacetyl in certain reactions .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Substituent ¹H/¹⁹F NMR Shifts Thermal Stability Applications
(Chloroacetyl)oxyplumbane C₅H₉ClO₂Pb ClCH₂COO⁻ Not reported Moderate Catalysis, organic synthesis
Trimethyl(trifluoromethyl)plumbane C₄H₉F₃Pb CF₃ ¹⁹F: δ −62 ppm High Pharmaceuticals, materials
Triphenyllead chloride C₁₈H₁₅ClPb Cl⁻ Not reported Low Toxicity studies
tert-Butyltrimethylplumbane C₇H₁₈Pb C(CH₃)₃ Not reported High Organometallic reagents
Bromo(triphenyl)plumbane C₁₈H₁₅BrPb Br⁻ Not reported Moderate Organic synthesis

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